BenchChemオンラインストアへようこそ!

aR-Brivaracetam

Pharmaceutical Quality Control Pharmacopoeial Compliance Chiral Purity Analysis

Procure aR-Brivaracetam (EP Impurity C), the authenticated (R,R)-diastereomer reference standard essential for brivaracetam ANDA/DMF submissions. Unlike the (2S,4R)-API, this impurity exhibits distinct chromatographic behavior, requires its own validated HPLC/SFC methods, and undergoes selective enrichment under basic stress conditions—making it indispensable for stability-indicating method validation and QC batch release per EP monograph 3139. Supplied with full Certificate of Analysis (IR, NMR, MS, HPLC purity). Ensure regulatory compliance with the only pharmacopoeially specified Impurity C standard.

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
Cat. No. B1257580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameaR-Brivaracetam
Synonyms(2S)-2-((4R)-2-oxo-4-propylpyrrolidin-1-yl)butanamide
1-pyrrolidineacetamide, alpha-ethyl-2-oxo-4-propyl-, (alphaS,4R)-
2-(2-oxo-4-propylpyrrolidin-1-yl)butanamide
brivaracetam
Briviact
UCB 34714
UCB-34714
UCB34714
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCCCC1CC(=O)N(C1)C(CC)C(=O)N
InChIInChI=1S/C11H20N2O2/c1-3-5-8-6-10(14)13(7-8)9(4-2)11(12)15/h8-9H,3-7H2,1-2H3,(H2,12,15)/t8-,9-/m1/s1
InChIKeyMSYKRHVOOPPJKU-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 15 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





aR-Brivaracetam (CAS 357337-00-9): EP Impurity C Reference Standard for Brivaracetam API Quality Control


aR-Brivaracetam, systematically designated as (2R)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide (CAS 357337-00-9), is the (αR,4R)-diastereomer of the antiepileptic drug brivaracetam and is formally classified as Brivaracetam EP Impurity C by the European Pharmacopoeia [1]. It is one of four possible stereoisomers arising from the compound's two chiral centers and is structurally characterized as the (R,R)-isomer, distinct from the active pharmaceutical ingredient which bears the (2S,4R) configuration [2]. Its primary utility lies in serving as a certified reference standard for chiral purity determination, analytical method validation, and regulatory compliance in brivaracetam drug substance and finished product testing [3].

Why aR-Brivaracetam Cannot Be Substituted with Other Brivaracetam Stereoisomers in Analytical Reference Applications


Brivaracetam possesses two chiral centers and exists as four distinct stereoisomers—(2S,4R)-API, (2R,4S)-Impurity B, (2R,4R)-Impurity C (aR-Brivaracetam), and (2S,4S)-Impurity A—each exhibiting unique chromatographic retention behavior, physicochemical properties, and pharmacological profiles that preclude interchangeability [1]. The European Pharmacopoeia assigns each isomer a distinct impurity code with individually specified acceptance limits, and validated HPLC and SFC methods demonstrate baseline-resolved separation among all four species [2]. Under basic forced-degradation conditions, (R,R)-brivaracetam undergoes differential enrichment compared to other stereoisomeric impurities, further underscoring that each isomer presents a chemically and analytically unique entity requiring its own authenticated reference standard [3]. Substituting one isomer reference standard for another would compromise identity confirmation, introduce systematic quantification errors, and render ANDA/regulatory submissions non-compliant.

aR-Brivaracetam: Quantified Differential Evidence vs. Closest Stereoisomeric Analogs and API


EP Impurity C Regulatory Limit: aR-Brivaracetam Acceptance Criterion vs. Impurity A and Impurity B

Under the European Pharmacopoeia (Ph. Eur. monograph 3139) and British Pharmacopoeia 2025, aR-Brivaracetam is specified as Impurity C with a maximum permitted level of 0.15% in brivaracetam drug substance. This is 16.7-fold more stringent than the limit for Impurity A (2.50%) and equivalent to that for Impurity B (0.15%) [1]. Additionally, any unspecified impurity must not exceed 0.10%, and the total impurity threshold is 0.30% [2]. This tiered specification directly dictates procurement quantities, purity requirements (>99% typically required for reference standards), and the analytical sensitivity needed for method validation.

Pharmaceutical Quality Control Pharmacopoeial Compliance Chiral Purity Analysis

Basic Stress-Induced Enrichment: aR-Brivaracetam Selectively Increases Under Alkaline Forced Degradation

In forced degradation studies conducted by Baksam et al. (2020), aR-Brivaracetam ((R,R)-isomer) was specifically enriched under basic stress conditions applied to brivaracetam API, whereas the other stereoisomeric impurities ((R,S) and (S,S)) did not exhibit comparable selective enrichment [1]. The validated stability-indicating HPLC method achieved baseline resolution among all four stereoisomers with retention times of 4.9 min ((R,S)-isomer), 5.4 min ((R,R)-isomer / aR-Brivaracetam), and 6.6 min ((S,S)-isomer), with inter-impurity resolution values of 2.0, 3.3, and 4.7 respectively [2]. This differential degradation behavior makes aR-Brivaracetam a critical marker for stability studies.

Forced Degradation Studies Stability-Indicating Methods Impurity Profiling

RP-Chiral HPLC Retention Time Differentiation: aR-Brivaracetam vs. API and Co-Impurities

A validated RP-chiral HPLC method by Dey et al. (2023) established distinct retention times for brivaracetam API (13.829 min) and its three stereoisomeric impurities: BRV-SS at 11.810 min, BRV-RR (aR-Brivaracetam) at 10.448 min, and BRV-RS at 9.449 min, using a Chiralpak IG column [1]. The method achieved precision values (%RSD) of 0.5% for BRV-SS, 0.6% for BRV-RR (aR-Brivaracetam), and 0.5% for BRV-RS, with accuracy (recovery) of 96%–107% [2]. The limit of detection for aR-Brivaracetam (BRV-RR) was 0.2 μg/mL and the limit of quantification was 0.5 μg/mL, with linearity demonstrated over 0.5–3 μg/mL (r > 0.999) [3].

Chiral Chromatography Method Validation Isomeric Impurity Quantification

Melting Point Differentiation: aR-Brivaracetam vs. Brivaracetam API

aR-Brivaracetam exhibits a markedly higher melting point compared to brivaracetam API, providing a definitive orthogonal identifier for reference standard authentication. The API ((2S,4R)-isomer, CAS 357336-20-0) melts at 74–78°C (lit. 74.5–77°C) , while aR-Brivaracetam ((2R,4R)-isomer, CAS 357337-00-9) has a reported melting point of approximately 161.4°C (calculated) . This represents a difference of approximately 84–87°C, or roughly a 2.1-fold higher melting point for the impurity. An alternative source reports decomposition above 277°C [1], which still represents a substantial >200°C differential from the API.

Physicochemical Characterization Identity Testing Reference Standard Authentication

SV2A Binding Affinity: Stereochemical Basis for aR-Brivaracetam Classification as an Inactive Diastereomer

Brivaracetam API ((2S,4R)-isomer, also designated ucb 34714) binds to synaptic vesicle protein 2A (SV2A) with a pKi of 6.6 ± 0.1, representing approximately 20-fold higher affinity than levetiracetam (pKi 5.2 ± 0.1) [1]. The (2S,4R) stereochemistry is essential for high-affinity SV2A binding; stereoselectivity in the binding of brivaracetam stereoisomers 'probably potentiates its binding affinity' [2]. Inversion of the alpha-carbon configuration from (S) to (R)—the sole structural difference between the active API and aR-Brivaracetam—disrupts the optimal three-dimensional orientation required for SV2A binding pocket interactions, resulting in significantly reduced target engagement [3]. While a direct experimental pKi value for the isolated (2R,4R)-isomer has not been published in peer-reviewed literature, the class-level inference from brivaracetam's established stereoselective pharmacology is that aR-Brivaracetam lacks the therapeutic SV2A affinity of the API.

Structure-Activity Relationship SV2A Ligand Pharmacology Chiral Drug Differentiation

SFC Method Sensitivity: LOD for aR-Brivaracetam and Co-Impurities Validated Below EP Specification Thresholds

A recently developed supercritical fluid chromatography (SFC) method for the simultaneous separation of seven brivaracetam impurities achieved limits of detection (LOD) ranging from 1.743 to 4.207 ng across all analytes, with method accuracy of 95.5%–105.5% and intermediate precision RSD < 3% [1]. This method outperformed the European Pharmacopoeia reference HPLC methods in both analysis throughput and environmental sustainability (greenness), while maintaining sufficient sensitivity to quantify impurities well below the EP-specified limits of 2.5%, 0.15%, and 0.15% for Impurities A, B, and C respectively [2]. The SFC method's gradient elution on an amylose tris(3,5-dimethylphenylcarbamate)-based chiral stationary phase with CO₂/methanol (0.2% DEA) mobile phase achieved baseline separation of aR-Brivaracetam from all six other impurities and the API in a single run [3].

Supercritical Fluid Chromatography Green Analytical Chemistry Multi-Impurity Profiling

aR-Brivaracetam: Validated Application Scenarios for Reference Standard Procurement and Use


ANDA/DMF Submission: Chiral Purity Method Validation and Impurity Profiling

aR-Brivaracetam reference standard is indispensable for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions for generic brivaracetam products. Regulatory agencies require demonstration that the (R,R)-diastereomer (EP Impurity C) is controlled below 0.15% in the drug substance, as specified in Ph. Eur. monograph 3139 [1]. The validated HPLC method (Chiral PAK IG-U, LOD 0.3 μg/mL, LOQ 0.8 μg/mL) and the more recent SFC method (LOD 1.743–4.207 ng) both require authenticated aR-Brivaracetam for system suitability, linearity, accuracy, and precision validation [2]. Procurement of a characterized reference standard with a Certificate of Analysis documenting purity, identity (IR, NMR, MS), and chromatographic purity is a prerequisite for regulatory submission acceptance.

Stability-Indicating Method Development: Forced Degradation and Shelf-Life Studies

The selective enrichment of aR-Brivaracetam under basic stress conditions—as documented by Baksam et al. (2020)—makes this impurity a critical marker for stability-indicating method validation [1]. During alkaline forced degradation of brivaracetam API, (R,R)-brivaracetam levels increase selectively, necessitating its use as a quantitative calibrator to establish degradation kinetics, identify degradation pathways, and set shelf-life specifications. The observed resolution of 3.3 between (R,R) and (R,S) impurities on Chiral PAK IG-U ensures interference-free quantification even in degraded samples where multiple impurity levels may be elevated simultaneously [2].

Quality Control Batch Release Testing for Brivaracetam API and Finished Dosage Forms

Routine QC batch release testing of brivaracetam drug substance and formulated products (tablets, oral solution, injection/infusion) requires aR-Brivaracetam as the Impurity C reference standard for system suitability testing and quantitative impurity determination per the BP/EP stereoisomeric purity test [1]. The EP method specifies a Chiralpak AD-type column with amylose derivative stationary phase, ethanol/heptane mobile phase, and UV detection at 205 nm, with impurity C eluting at a relative retention time of approximately 0.55 relative to brivaracetam [2]. Laboratories performing compendial testing must source EP-grade or traceable aR-Brivaracetam reference standards to maintain compliance with pharmacopoeial monographs.

Green Analytical Chemistry Implementation: SFC-Based Multi-Impurity Profiling

The newly validated SFC method capable of simultaneously separating all seven specified and unspecified brivaracetam impurities in a single run positions aR-Brivaracetam reference standards for use in environmentally sustainable QC workflows [1]. The SFC method achieves accuracy of 95.5%–105.5% and precision RSD < 3% while reducing organic solvent consumption by >90% compared to conventional HPLC methods, aligning with ICH Q3C and green chemistry principles [2]. This application is particularly relevant for contract research and manufacturing organizations seeking to modernize their analytical capabilities while maintaining full pharmacopoeial compliance.

Quote Request

Request a Quote for aR-Brivaracetam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.